molecular formula C13H16O3 B1294900 Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- CAS No. 6947-81-5

Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo-

Cat. No. B1294900
CAS RN: 6947-81-5
M. Wt: 220.26 g/mol
InChI Key: CRTBQADLERFRSD-UHFFFAOYSA-N
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Description

“Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo-” is a chemical compound with the molecular formula C10H12O2 . It is also known by other names such as Benzoic acid, p-isopropyl-; p-Isopropylbenzoic acid; Cumic acid; Cuminic acid; 4-Isopropylbenzoic acid; 4-(1-Methylethyl)benzoic acid .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the bonds between them .


Physical And Chemical Properties Analysis

The molecular weight of “Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo-” is 164.2011 . Other physical and chemical properties such as boiling point, density, and pKa were not found in the search results.

Scientific Research Applications

Green Chemistry Syntheses

A study detailed a green and stereospecific method for synthesizing 2-Methylenecyclobutanones (2-MCBones) through a Ca(OH)2-catalyzed aldol condensation of cyclobutanone and aldehydes. The products from this process could undergo Baeyer–Villiger oxidation to produce 4-methylenebutanolides, highlighting a potentially useful approach in synthesis due to the environmentally benign conditions and the versatility of the products generated (Yu et al., 2014).

Catalytic Processes

Research on the catalysis in the oxidation of substituted 4-oxo-4-arylbutanoic acids by bromate in acid medium was conducted, showing the efficiency of Ru(III) as a catalyst. This process yielded corresponding benzoic acids, suggesting a mechanism involving a cyclic oxidant–substrate–catalyst ternary complex, which could be useful for the synthesis of substituted benzoic acids (Manjari & Reddy, 2011).

Synthesis of Biologically Active Compounds

A method was developed for synthesizing methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates, which are important intermediates in the synthesis of biologically active compounds, including ACE inhibitors. This approach utilizes Friedel–Crafts acylation, providing a convenient pathway for obtaining various 4-arylbutanoates (Zhang et al., 2009).

Extraction and Recovery Methods

A study focused on the reactive extraction of levulinic acid, a biomass-derived platform chemical, using Aliquat 336 in different organic solvents. This research highlighted the efficiency of certain solvents in extracting levulinic acid from aqueous solutions, contributing to the development of sustainable chemical processes (Datta et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, 4-Isopropylbenzoic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

4-oxo-4-(4-propan-2-ylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-9(2)10-3-5-11(6-4-10)12(14)7-8-13(15)16/h3-6,9H,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTBQADLERFRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219694
Record name Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo-

CAS RN

6947-81-5
Record name 4-(1-Methylethyl)-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6947-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-(p-Cumoyl)propionic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006947815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6947-81-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-(P-CUMOYL)PROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03706BK74M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Cumene 10d (99%, 4.8eq) was reacted with succinic anhydride (99%, 1 eq) and AlCl3 (95%, 2 eq) for 120 h according to the general procedure. Extractive purification of the crude product afforded white crystals of 11d were obtained in 83% yield. 1H-NMR: 7.92 (d, 2H, Ar--H); 7.32 (d, 2H, Ar--H); 3.30 (t, 2H, CH2CH2COOH); 2.97 (sept., 1H,CH(CH3)2); 2.81 (t, 2H, CH2CH2COOH); 1.27 (d, 6H, CH(CH3)2).
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83%

Synthesis routes and methods II

Procedure details

To a suspension of aluminum (III) chloride (6.7 g, 50.1 mmol) and succinic anhydride (2 g, 20 mmol) in 1,2-dichloroethane was added Cumene (2 g, 16.7 mmol) at 0-5° C. The reaction mixture was stirred at ambient temperature for 16 hours, diluted with 20 mL of aqueous HCl solution (1 M) and extracted with ethyl acetate (3×80 mL). The combined organic phases were washed with saturated sodium chloride (100 mL), dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by flash column chromatography on silica-gel (4×20 cm, petroleum ether:ethyl acetate=8:1 elution) to give 3.1 g of compound 76. 1H NMR (CDCl3, 300 MHz) δ 1.27-1.29 (d, 6H), 2.80-2.84 (t, 2H), 2.95-3.00 (m, 1H), 3.29-3.33 (t, 2H), 7.32-7.34 (d, 2H), 7.92-7.94 (d, 2H). MS m/z 221 (M+H)+.
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